4-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide is a synthetic compound belonging to the class of sulfonamides. It has been researched as a potential antagonist for the serotonin 6 (5-HT6) receptor. [] This receptor plays a role in various physiological processes, including learning and memory, making it a target for potential therapeutic interventions in cognitive disorders. []
4-chloro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide, commonly known as osimertinib, is a synthetic organic compound primarily investigated for its role as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) in cancer therapy. This compound is particularly notable for its efficacy against non-small cell lung cancer (NSCLC) characterized by mutations in the EGFR gene. The molecular formula of osimertinib is C22H23ClN4O3S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms in its structure.
Osimertinib belongs to the class of compounds known as sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO2NH2). This class of compounds has been widely utilized in medicinal chemistry due to their diverse biological activities. Osimertinib specifically targets mutant forms of EGFR, making it a significant therapeutic agent in oncology .
The synthesis of 4-chloro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves several key steps:
Each step requires careful control of reaction conditions to optimize yield and purity, illustrating the complexity involved in synthesizing this compound .
Osimertinib's molecular structure features several distinct components:
The compound's three-dimensional conformation plays a critical role in its interaction with EGFR, influencing both binding affinity and specificity .
Osimertinib undergoes various chemical reactions that are crucial for its functionality:
Osimertinib functions as a selective inhibitor of mutant EGFR. The mechanism involves:
Relevant data indicate that osimertinib has favorable pharmacokinetic properties, including good oral bioavailability and a half-life suitable for once-daily dosing .
Osimertinib is primarily used in:
The ongoing research into osimertinib's mechanisms and potential applications continues to highlight its significance in modern oncology and drug discovery efforts.
CAS No.: 943001-56-7
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 33227-10-0
CAS No.: 1068-67-3